4-(3-Chlorobenzyl)-2-methylphenol
Description
4-(3-Chlorobenzyl)-2-methylphenol is a synthetic phenolic compound characterized by a phenol core substituted with a 3-chlorobenzyl group at the 4-position and a methyl group at the 2-position.
Properties
CAS No. |
6279-20-5 |
|---|---|
Molecular Formula |
C14H13ClO |
Molecular Weight |
232.70 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)methyl]-2-methylphenol |
InChI |
InChI=1S/C14H13ClO/c1-10-7-12(5-6-14(10)16)8-11-3-2-4-13(15)9-11/h2-7,9,16H,8H2,1H3 |
InChI Key |
RIKNZPUIDLOLRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorobenzyl)-2-methylphenol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzyl chloride reacts with 2-methylphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorobenzyl)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorobenzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH₂) or thiourea.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Benzyl alcohol derivatives.
Substitution: Amino or thiol-substituted phenols.
Scientific Research Applications
4-(3-Chlorobenzyl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or antifungal properties.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(3-Chlorobenzyl)-2-methylphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorobenzyl group can enhance its binding affinity to certain molecular targets, while the phenolic hydroxyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkoxy-Substituted Phenolic Derivatives
A series of compounds described in , such as PBP-C2 (ethoxy), PBP-C4 (butoxy), and PBP-C10 (decyloxy), share a phenolic backbone with varying alkoxy chain lengths. These compounds, designed as selective estrogen receptor degradation (SERD) inducers, highlight the role of substituent size and polarity:
- Synthesis Yields : Longer alkoxy chains (e.g., decyloxy in PBP-C10) result in moderate yields (~39%), while shorter chains (e.g., ethoxy in PBP-C2) are synthesized with higher efficiency (~16–47%) .
Comparison Table 1: Alkoxy-Substituted Phenols
Chlorinated Benzyl Derivatives
and describe compounds with 3-chlorobenzyl groups but differing core structures:
- 6j (heterocyclic thiadiazine): Incorporates a 3-chlorobenzyl group into a pyrazolo-thiadiazine scaffold, synthesized via benzylation followed by chromatography (yield unspecified). This structure exhibits enhanced thermal stability due to the fused heterocyclic system .
- 4-(3-Chlorobenzyl)-3-cyano-N-(thiazol-2-yl)benzenesulfonamide: Features a sulfonamide-thiazole moiety, with a molecular weight of 389.88 g/mol.
Comparison Table 2: Chlorinated Benzyl Derivatives
Environmental and Analytical Comparisons
and highlight environmental persistence and detection of simpler phenolic analogs:
- 4-Chloro-2-methylphenol: Detected in environmental samples with a half-life of ~7–14 days in aerobic soils.
- 2-Methylphenol (o-cresol): Frequently detected in groundwater at concentrations exceeding hazard limits (e.g., 120 µg/L in MW-19 ). Compared to this compound, o-cresol’s lower molecular weight (108.1 g/mol) and lack of a benzyl group result in higher water solubility and faster degradation .
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